molecular formula C2H7NO2S B075009 N-Methylmethanesulfonamide CAS No. 1184-85-6

N-Methylmethanesulfonamide

Cat. No. B075009
CAS RN: 1184-85-6
M. Wt: 109.15 g/mol
InChI Key: UHNHTTIUNATJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Methylmethanesulfonamide and its derivatives involves various chemical reactions that highlight the compound's versatility and utility in synthetic chemistry. For instance, the synthesis of monosubstituted guanidines from primary amines and aminoiminomethanesulfonic acid illustrates a method of converting primary amines to guanidine derivatives, showcasing the reactivity of this compound-related compounds (Kim, Lin, & Mosher, 1988).

Molecular Structure Analysis

The molecular structure of this compound has been detailed through crystallographic studies, revealing important conformational information. For example, at 150 K, the crystal structure of this compound exhibits a gauche conformation between the methyl group and the H atom bonded to the amide N atom, contrasting previously published ab initio calculations (Higgs, Parkin, Parsons, & Tasker, 2002).

Chemical Reactions and Properties

Research into the chemical reactions involving this compound highlights its role in various synthetic pathways. For example, the direct N-monomethylation of aromatic primary amines using methanol demonstrates the compound's utility in organic synthesis (Li, Xie, Shan, Sun, & Chen, 2012). Additionally, studies on the conversion of hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides provide insights into its reactivity and usefulness in creating complex organic molecules (Woo, Fenster, & Dake, 2004).

Physical Properties Analysis

Investigations into the physical properties of this compound, such as its excess volumes when mixed with aliphatic alcohols, offer valuable information regarding its interactions and the resulting thermodynamic properties. These studies contribute to understanding the compound's behavior in various solvents and conditions (Pikkarainen, 1982).

Scientific Research Applications

  • Mixture Behavior Analysis : A study by Pikkarainen (1982) explored the excess volumes of mixtures containing N-Methylmethanesulfonamide and different alcohols, providing insights into the interactions and geometrical effects in these mixtures (Pikkarainen, 1982).

  • Crystal Structure Determination : Higgs et al. (2002) analyzed the crystal structure of this compound at low temperature, contributing to a better understanding of its molecular conformation (Higgs et al., 2002).

  • Computational Chemistry Studies : Research by Heyd et al. (1997) involved calculating the rotation and inversion barriers in this compound using ab initio methods, thus aiding in understanding its molecular dynamics (Heyd et al., 1997).

  • Vibrational Spectra Analysis : Noguchi et al. (1980) recorded the infrared and Raman spectra of isotopic N-Methylmethanesulfonamides, contributing to the knowledge of its vibrational properties (Noguchi et al., 1980).

  • Synthetic Chemistry Application : Woo et al. (2004) described a method for converting hindered carboxylic acids to N-methoxy-N-methyl amides, where this compound is a significant byproduct, indicating its role in synthetic chemistry processes (Woo et al., 2004).

  • Direct N-Monomethylation : Li et al. (2012) presented a method for the direct N-monomethylation of aromatic primary amines using methanol, where this compound could be relevant as a methylation agent (Li et al., 2012).

  • Biomedical Research : Li et al. (2016) studied the production of volatile organic compounds in cultured human cells treated with dimethyl sulfoxide (DMSO), providing insights into the bioconversion between different methylated compounds including this compound (Li et al., 2016).

  • Alzheimer's Disease Research : Gauthier et al. (2016) investigated the efficacy and safety of tau-aggregation inhibitor therapy in Alzheimer's disease patients, where compounds related to this compound were assessed (Gauthier et al., 2016).

  • Organic Synthesis Catalysis : Zeevaart et al. (2005) described the palladium-catalysed arylation of sulfonamide stabilised enolates, including this compound derivatives, demonstrating its utility in organic synthesis (Zeevaart et al., 2005).

  • DNA Repair Responses : Wyatt and Pittman (2006) discussed the role of methylating agents, including this compound, in DNA repair responses, highlighting their importance in understanding mutagenesis and toxicology (Wyatt & Pittman, 2006).

Safety and Hazards

N-Methylmethanesulfonamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fumes/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

N-Methylmethanesulfonamide has various applications in different industries such as pharmaceuticals, agrochemicals, and surfactants . The this compound market is expected to grow at a significant rate in the coming years, driven by the expanding pharmaceutical, agrochemical, and surfactant industries .

properties

IUPAC Name

N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO2S/c1-3-6(2,4)5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNHTTIUNATJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152112
Record name Methanesulfonamide, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184-85-6
Record name N-Methylmethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylmethanesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanesulfonamide, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulfonamide, N-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Methylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-Methylmethanesulfonamide
Reactant of Route 4
N-Methylmethanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-Methylmethanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-Methylmethanesulfonamide

Q & A

Q1: What is the molecular formula and weight of N-Methylmethanesulfonamide?

A: this compound has the molecular formula C2H7NO2S and a molecular weight of 125.17 g/mol. []

Q2: What is the conformational preference of this compound in the solid state?

A: X-ray crystallography at low temperature revealed that this compound adopts a gauche conformation in the solid state, with both the methyl group and the amide hydrogen atom in a gauche orientation relative to the sulfonyl methyl group. [, ]

Q3: Can you describe the dissolution behavior of this compound?

A: While specific dissolution rate data is not provided in the papers, this compound is known to be a polar liquid at room temperature, suggesting good solubility in polar solvents like water. [, ]

Q4: How does the introduction of a pyrazoline ring at the C5 position of Rosuvastatin, using N-[4-(4-fluorophenyl)-5formyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide as a starting material, impact antimicrobial and anti-inflammatory activity?

A: Research suggests that incorporating a pyrazoline ring at the C5 position of Rosuvastatin, derived from N-[4-(4-fluorophenyl)-5formyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide, can lead to compounds with significant antimicrobial and anti-inflammatory activities. Notably, compounds with specific substituents on the pyrazoline ring displayed potent inhibition against various pathogenic organisms and exhibited promising anti-inflammatory effects in a carrageenan-induced rat paw oedema model. []

Q5: How does modifying the this compound moiety in Sumatriptan derivatives impact their vasoconstriction properties?

A: Studies on Sumatriptan, a drug used for migraine treatment, and its derivatives indicate that modifications to the this compound moiety can significantly alter their vasoconstriction activity. Specifically, replacing the sulfonamide group with an amidine function, while maintaining the 3-aminoethyl indole core structure, resulted in compounds that induced rapid and sustained vasoconstriction in the carotid arterial circulation, suggesting potential for migraine therapy. []

Q6: What are some synthetic applications of this compound?

A: this compound serves as a versatile building block in organic synthesis. For instance, it reacts with 2-chloronicotinonitrile under basic conditions to afford the pyrido[2,3-c]-1,2-thiazine ring system. [] Additionally, it plays a crucial role in constructing the benzofuro[2,3-c][1,2]thiazine ring system when reacted with 2-chloro-3-benzofurancarboxaldehyde, which is obtained by treating 2-coumaranone with the Vilsmeier reagent. []

Q7: Can this compound be used to synthesize sulfonylisocyanates?

A: Yes, this compound reacts with chlorosulfonylisocyanate to form an intermediate, which upon heating, undergoes rearrangement to yield sulfonylisocyanates. These compounds are valuable intermediates in the synthesis of herbicides. []

Q8: How is this compound employed in the synthesis of Rosuvastatin?

A: this compound is a crucial building block in the multi-step synthesis of Rosuvastatin, a HMG-CoA reductase inhibitor used to lower cholesterol levels. One approach utilizes N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (2) as a key intermediate. This aldehyde (2) is synthesized via a palladium-catalyzed formylation reaction and subsequently coupled with a specific ylide in a Wittig reaction to construct the Rosuvastatin precursor. [] Further transformations, including stereoselective reduction, ultimately lead to Rosuvastatin. []

Q9: Have there been any ab initio calculations performed on this compound?

A: Yes, ab initio calculations have been conducted on this compound to investigate its conformational preferences and to develop force field parameters for molecular mechanics simulations. These calculations provide insights into the molecule's rotational barriers and electronic structure. [, ]

Q10: Is there evidence suggesting the involvement of this compound-containing compounds in modulating ion channel activity?

A: Research indicates that compounds containing the this compound moiety can exhibit potent and selective ion channel modulation. For instance, HMR 1556 [(3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy) chroman-4-yl]-N-methylmethanesulfonamide] acts as a highly selective blocker of the slowly activating delayed rectifier potassium current (IKs) in canine left ventricular myocytes. This compound demonstrates greater potency and specificity compared to other known IKs blockers. [] Furthermore, mefenamic acid, although lacking the this compound moiety itself, requires the presence of the KCNE1 subunit for its IKs activation activity. []

Q11: How is the degradation of amidosulfuron, a herbicide containing the this compound moiety, studied, and what are the identified degradation products?

A: The photodegradation of amidosulfuron in aqueous solutions under simulated sunlight has been investigated using a combination of analytical techniques, including ultrahigh-pressure liquid chromatography with a UV detector (UHPLC-UV), ultrahigh-pressure liquid chromatography-mass spectrometry (UHPLC-MS), and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS). [] The degradation pathway involves the loss of various fragments, including methylsulfamic acid (CH5NO3S), sulfocarbamic acid (CH3NO5S), carbamic acid (CH3NO2), methyl(methylsulfonyl)sulfamic acid (C2H7NO5S2), this compound (C2H7NO2S), and sulfonic acid (H2SO4), indicating O- and S-demethylation and hydroxylation processes. []

Q12: What analytical techniques are employed to characterize the intermediate N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide in Rosuvastatin synthesis?

A: The Rosuvastatin intermediate, N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide, is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, its crystal structure is determined by X-ray diffraction, revealing its crystallization in the monoclinic system, space group C2/C. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.